molecular formula C9H10O3 B7769798 Ethyl salicylate CAS No. 1321-50-2

Ethyl salicylate

Cat. No.: B7769798
CAS No.: 1321-50-2
M. Wt: 166.17 g/mol
InChI Key: GYCKQBWUSACYIF-UHFFFAOYSA-N
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Description

Ethyl salicylate is an organic compound with the chemical formula C₉H₁₀O₃ . It is an ester formed by the condensation of salicylic acid and ethanol. This compound appears as a clear liquid that is sparingly soluble in water but soluble in alcohol and ether. This compound is known for its pleasant wintergreen-like odor and is commonly used in perfumery and artificial flavors .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl salicylate is synthesized from salicylic acid and ethanol In biochemical reactions, it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to be used in the treatment of sports-related pain , suggesting it may have effects on pain signaling pathways within cells

Molecular Mechanism

It is known to be the ester formed by the condensation of salicylic acid and ethanol

Metabolic Pathways

This compound is involved in the metabolic pathways of salicylic acid and ethanol, from which it is synthesized

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl salicylate is synthesized through the esterification of salicylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 90°C for several hours to ensure complete esterification. After the reaction, the mixture is cooled, and the product is purified through distillation and washing with water and sodium carbonate solution .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and heating. The product is then separated and purified using industrial distillation columns and washing units to ensure high purity and yield .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield salicylic acid and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

    Oxidation: this compound can be oxidized to form various oxidation products, although this reaction is less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics and as a flavoring agent.

    Isopropyl salicylate: Used in cosmetics and personal care products.

    Benzyl salicylate: Employed in perfumery and as a UV light absorber.

Comparison: this compound is unique due to its specific ester group, which imparts distinct solubility and olfactory properties. Compared to mthis compound, this compound has a slightly different odor profile and solubility characteristics. Isopropyl and benzyl salicylates have different applications based on their ester groups and resulting properties .

Properties

IUPAC Name

ethyl 2-hydroxybenzoate
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InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1O
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Molecular Formula

C9H10O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1021958
Record name Ethyl salicylate
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour
Record name Benzoic acid, 2-hydroxy-, ethyl ester
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
Record name Ethyl salicylate
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Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl salicylate
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Density

1.125-1.131
Record name Ethyl salicylate
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CAS No.

118-61-6, 1321-50-2
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Melting Point

1.3 °C
Record name Ethyl salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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